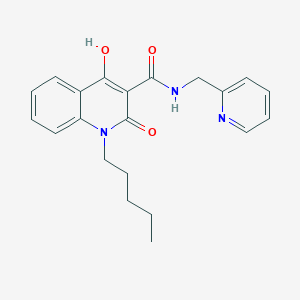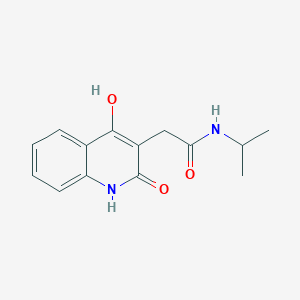
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide, also known as HODQA, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the inhibition of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial growth and replication. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide binds to these enzymes and prevents them from functioning properly, leading to bacterial cell death. In addition, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide in lab experiments is its broad-spectrum activity against various bacterial, fungal, and viral pathogens. It also exhibits low toxicity and is well-tolerated by cells and animals. However, the use of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide is limited by its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. One potential area of interest is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide-based drug delivery systems could enhance its efficacy and reduce its toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide involves the reaction of 3-hydroxy-2-methyl-4(1H)-quinolone with N-isopropylacetamide in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is subsequently converted to 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide. The purity of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, antiviral, and anticancer activities. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-isopropylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-12(17)7-10-13(18)9-5-3-4-6-11(9)16-14(10)19/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCDUZAWSRFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(propan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
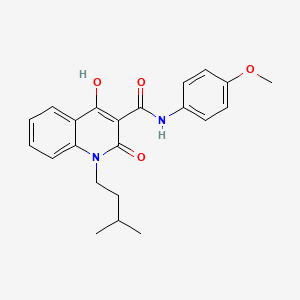
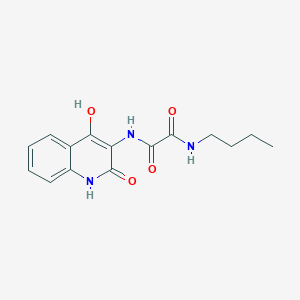



![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
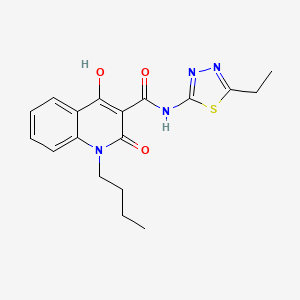

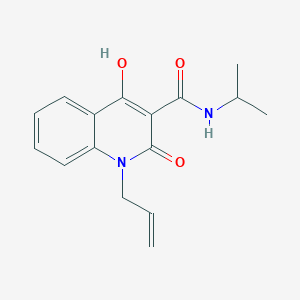
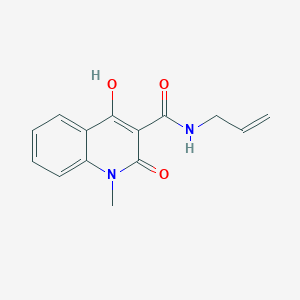
![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)

